4-Ketocyclophosphamide

説明

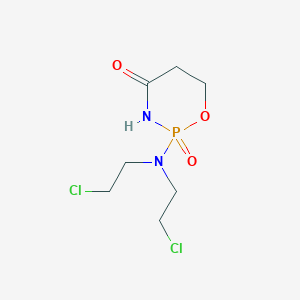

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZHOCORXMDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031077 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27046-19-1 | |

| Record name | 4-Ketocyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ketocyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETOCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of 4 Ketocyclophosphamide Formation

Precursor Compounds in the Cyclophosphamide (B585) Metabolic Cascade Leading to 4-Ketocyclophosphamide

The generation of this compound is not a direct metabolic step from the parent drug but rather a consequence of a series of enzymatic transformations. The key precursors and their roles are detailed below.

Role of 4-Hydroxycyclophosphamide (B600793) as an Immediate Precursor

The initial and rate-limiting step in the metabolism of cyclophosphamide is its hydroxylation at the C-4 position of the oxazaphosphorine ring, a reaction catalyzed by hepatic cytochrome P-450 (CYP) enzymes. aacrjournals.orgnih.gov This process yields 4-hydroxycyclophosphamide, the primary and pivotal metabolite. aacrjournals.orgresearchgate.net 4-hydroxycyclophosphamide is the direct precursor to this compound. ecronicon.net The formation of this compound occurs through the oxidation of 4-hydroxycyclophosphamide. doctorlib.org This conversion is considered a detoxification step, as this compound possesses little to no cytotoxic activity. doctorlib.orgecronicon.net

Influence of the Aldophosphamide (B1666838) Tautomerism on the Overall Metabolic Flux to this compound

4-Hydroxycyclophosphamide exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide. researchgate.netpharmgkb.orgwikipedia.org This tautomerism is a critical juncture in the metabolic fate of cyclophosphamide. Aldophosphamide can undergo two competing reactions: spontaneous decomposition to the active alkylating agent, phosphoramide (B1221513) mustard, and acrolein, or enzymatic oxidation to the inactive carboxyphosphamide (B29615). pharmgkb.orgwikipedia.org While not a direct precursor to this compound, the equilibrium between 4-hydroxycyclophosphamide and aldophosphamide influences the amount of 4-hydroxycyclophosphamide available for oxidation to this compound. A shift in the equilibrium towards aldophosphamide would theoretically decrease the metabolic flux towards this compound formation. The oxidation of 4-hydroxycyclophosphamide to this compound and the oxidation of aldophosphamide to carboxyphosphamide represent the two major detoxification pathways. doctorlib.org

Enzymatic Systems Responsible for the Oxidation of 4-Hydroxycyclophosphamide to this compound

The conversion of 4-hydroxycyclophosphamide to this compound is an enzyme-mediated process. Various enzymatic systems, primarily located in the liver, are responsible for this oxidative reaction.

Contribution of Cytochrome P450 Isoforms to Cyclophosphamide Initial Hydroxylation and Subsequent Oxidation

The initial hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide is predominantly carried out by several cytochrome P450 isoforms in the liver. aacrjournals.org Key enzymes involved in this primary metabolic step include CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19. pharmgkb.org The expression and activity of these enzymes exhibit significant inter-individual variation. While the primary role of CYPs is the initial activation, they also contribute to a minor oxidative pathway leading to N-dechloroethylation. pharmgkb.org The subsequent oxidation of 4-hydroxycyclophosphamide to this compound is also an enzymatic process, though the specific P450 isoforms directly responsible for this secondary oxidation are less clearly defined in the literature. However, it is established that this oxidation is a key detoxification route. doctorlib.orgnih.gov

Comparative Enzymatic Activities Leading to Competing Detoxification Pathways (e.g., Carboxyphosphamide Formation)

| Enzyme/Metabolite | Role in Cyclophosphamide Metabolism | Key Enzymes Involved | Competing Pathways |

| 4-Hydroxycyclophosphamide | Immediate precursor to this compound and aldophosphamide. ecronicon.net | CYP2B6, CYP2C9, CYP3A4 (for its formation). pharmgkb.org | Tautomerization to aldophosphamide. researchgate.netpharmgkb.org |

| Aldophosphamide | Tautomer of 4-hydroxycyclophosphamide; precursor to active and inactive metabolites. pharmgkb.orgwikipedia.org | Aldehyde Dehydrogenase (ALDH1A1) for its oxidation. pharmgkb.org | Spontaneous decomposition to phosphoramide mustard and acrolein; oxidation to carboxyphosphamide. pharmgkb.orgwikipedia.org |

| This compound | Inactive detoxification metabolite. doctorlib.org | Soluble enzymes (e.g., alcohol dehydrogenases). doctorlib.orgresearchgate.net | Formation of carboxyphosphamide. doctorlib.org |

| Carboxyphosphamide | Inactive detoxification metabolite. doctorlib.org | Aldehyde Dehydrogenase (ALDH1A1, ALDH3A1, ALDH5A1). pharmgkb.org | Formation of this compound. doctorlib.org |

The formation of this compound is a crucial step in the detoxification pathway of its parent compound, cyclophosphamide. The metabolic journey begins with the hepatic bioactivation of cyclophosphamide, a prodrug, into its primary active metabolite, 4-hydroxycyclophosphamide. nih.gov This initial and rate-limiting step is catalyzed by a consortium of cytochrome P450 (CYP) enzymes, predominantly CYP2B6, with contributions from CYP2A6, CYP2C9, CYP2C19, and CYP3A4. nih.govnih.govresearchgate.netfrontiersin.org

Once formed, 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. researchgate.netmdpi.com Both 4-hydroxycyclophosphamide and aldophosphamide are at a metabolic crossroads, leading to either bioactivation or inactivation. The pathway leading to this compound is an inactivation route. nih.gov

The conversion of 4-hydroxycyclophosphamide to this compound is an oxidation reaction. mdpi.com This metabolic step is primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases. nih.govaacrjournals.org Specifically, alcohol dehydrogenase can catalyze the oxidation of the hydroxyl group at the C-4 position of 4-hydroxycyclophosphamide, yielding the corresponding ketone, this compound. nih.gov This metabolite is considered relatively non-toxic and is one of the major urinary metabolites of cyclophosphamide. nih.gov Fungal unspecific peroxygenases (UPOs), such as those from Marasmius rotula, have also been shown to catalyze the overoxidation of 4-hydroxycyclophosphamide to this compound in vitro. nih.gov

Quantitative Analysis of this compound Formation within the Complete Cyclophosphamide Metabolic Profile

The quantitative analysis of cyclophosphamide and its various metabolites, including this compound, is essential for understanding its pharmacokinetic profile and the balance between its activation and detoxification pathways. Various analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous quantification of these compounds in biological matrices like urine and plasma. nih.govresearchgate.net

Studies quantifying the urinary excretion of cyclophosphamide metabolites have revealed significant inter-individual variability. aacrjournals.org However, they provide valuable insights into the relative contribution of the 4-keto pathway. In a pilot study involving a multiple sclerosis patient, the urinary ratio of cyclophosphamide to its metabolites, this compound and carboxyphosphamide, was determined to be 1:0.02:0.6. nih.gov This indicates that, in this specific case, the formation of this compound represents a minor detoxification pathway compared to the formation of carboxyphosphamide.

Further research has established quantification ranges for these metabolites in 24-hour urine collections from patients undergoing chemotherapy. These studies underscore the variability but also provide a framework for typical excretion patterns. nih.govresearchgate.net

Below is an interactive data table summarizing quantitative findings from various studies.

| Analyte | Matrix | Concentration/Excretion Range | Method of Analysis | Reference |

| This compound | Urine | 0.5–27 µg/mL (in 24-h collections) | LC-MS/MS | nih.gov |

| Cyclophosphamide | Urine | 3–175 µg/mL (in 24-h collections) | LC-MS/MS | nih.gov |

| Carboxyphosphamide | Urine | 0.17–9 µg/mL (in 24-h collections) | LC-MS/MS | nih.gov |

| This compound | Urine | Relative ratio to Cyclophosphamide: 0.02 | HPLC-FDMS | nih.gov |

| Phosphoramide mustard | Urine | 18.5 +/- 16.1% of dose | TLC-Densitometry | nih.gov |

| Unchanged Cyclophosphamide | Urine | 12.7 +/- 9.3% of dose | TLC-Densitometry | nih.gov |

Stereoselectivity in the Formation of this compound Enantiomers

The metabolism of cyclophosphamide is a stereoselective process, meaning that the different enantiomers of the drug are metabolized at different rates and through different pathways. fupress.netresearchgate.net This stereoselectivity has its origins in the initial hydroxylation of cyclophosphamide and subsequently influences the formation of downstream metabolites, including the enantiomers of this compound.

Stereochemical Considerations in the Hydroxylation of Cyclophosphamide

Cyclophosphamide is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The first metabolic step, the C-4 hydroxylation, is catalyzed by CYP enzymes, most notably CYP2B6, and is highly stereoselective. nih.govfrontiersin.org Preclinical and clinical studies have shown a preferential metabolism of one enantiomer over the other. Specifically, the formation of 4-hydroxycyclophosphamide is enantioselective, with a preference for the formation of (R)-4-hydroxycyclophosphamide. researchgate.net This leads to higher plasma concentrations of the (S)-(-)-cyclophosphamide enantiomer, as it is metabolized more slowly. researchgate.net

The stereochemistry of the resulting 4-hydroxycyclophosphamide is critical, as it exists as cis and trans isomers (diastereomers) which are in equilibrium with aldophosphamide. nih.gov The trans isomer of 4-hydroxycyclophosphamide undergoes ring-opening to aldophosphamide approximately four times faster than the cis isomer. nih.gov

Differential Formation or Fate of (R)- and (S)-4-Ketocyclophosphamide

The stereoselectivity observed in the initial hydroxylation of cyclophosphamide directly impacts the stereochemical composition of its subsequent metabolites. The formation of this compound enantiomers is dependent on the available concentrations of the (R)- and (S)-4-hydroxycyclophosphamide precursors.

Given the preferential formation of (R)-4-hydroxycyclophosphamide, it is inferred that the subsequent oxidation to this compound would likely result in a corresponding unequal mixture of (R)- and (S)-4-ketocyclophosphamide. However, specific studies detailing the differential formation rates or the distinct metabolic fates of the individual (R)- and (S)-enantiomers of this compound are limited. The focus of most stereoselective studies has been on the initial hydroxylation step and the resulting active metabolites. The enzymes responsible for the oxidation of 4-hydroxycyclophosphamide, such as alcohol and aldehyde dehydrogenases, may also exhibit stereoselectivity, further influencing the ratio of the final this compound enantiomers.

Pharmacokinetic and Pharmacodynamic Implications of 4 Ketocyclophosphamide Formation in Preclinical Models

Role of 4-Ketocyclophosphamide as a Non-Cytotoxic Metabolic End-Product

This compound is recognized as a significant, yet non-cytotoxic, end-product of cyclophosphamide (B585) metabolism. aacrjournals.orgecronicon.netresearchgate.netmdpi.com Following the initial activation of the parent drug, cyclophosphamide, to 4-hydroxycyclophosphamide (B600793), a critical metabolic branching point occurs. researchgate.netmdpi.com One pathway leads to the formation of the therapeutically active alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein. researchgate.netmdpi.com The alternative pathway results in the detoxification of 4-hydroxycyclophosphamide through further oxidation to this compound. mdpi.comnih.gov

Preclinical studies have consistently demonstrated the lack of cytotoxic activity of this compound. aacrjournals.orgnih.gov In bioassays using Walker 256 ascites cells, this compound did not exhibit any cell-killing capacity. aacrjournals.org Furthermore, attempts to activate it through incubation with microsomal or supernatant fractions were unsuccessful, confirming its status as a stable and inactive metabolite. aacrjournals.org This inherent lack of cytotoxicity distinguishes it from the active metabolites responsible for the therapeutic effects of cyclophosphamide. The formation of this compound is therefore considered a detoxification route, converting the active precursor into an inert compound. ecronicon.netmdpi.com

Impact of this compound Formation on the Systemic Exposure and Bioavailability of Active Cyclophosphamide Metabolites

The formation of this compound directly influences the systemic exposure and bioavailability of the active metabolites of cyclophosphamide. Since this compound is formed from 4-hydroxycyclophosphamide, the common precursor to the active alkylating agent phosphoramide mustard, the extent of its formation represents a diversion of the metabolic pathway away from bioactivation. researchgate.netmdpi.com

Influence of Metabolizing Enzyme Activities on this compound Production and Parent Drug Disposition

Modulatory Effects of Cytochrome P450 Enzyme Induction and Inhibition on this compound Clearance

Cytochrome P450 enzymes are responsible for the initial and rate-limiting step in cyclophosphamide metabolism: the conversion to 4-hydroxycyclophosphamide. researchgate.netnih.gov Various CYP isoforms, including CYP2B6, CYP3A4, and CYP2C9, are involved in this process. nih.gov The induction or inhibition of these enzymes can significantly alter the metabolic profile of cyclophosphamide.

Induction of CYP enzymes can lead to an increased rate of 4-hydroxycyclophosphamide formation. nih.gov This, in turn, can result in higher concentrations of all subsequent metabolites, including this compound. For instance, pretreatment with dexamethasone (B1670325), a known CYP3A4 inducer, has been associated with the presence of this compound in plasma and a higher clearance of the parent drug. nih.gov Conversely, inhibition of relevant CYP enzymes would be expected to decrease the formation of 4-hydroxycyclophosphamide and, consequently, reduce the production of this compound. The activity of CYP enzymes, therefore, plays a pivotal role in modulating the clearance of cyclophosphamide and the formation of its various metabolites, including the inactive this compound. mdpi.com

Preclinical Pharmacokinetic Characterization of this compound

The preclinical pharmacokinetic characterization of this compound has been explored in various in vitro systems to understand its formation kinetics.

Formation Kinetics in Isolated Hepatocytes and Subcellular Fractions

Studies utilizing isolated hepatocytes and subcellular fractions, such as liver microsomes, have been instrumental in elucidating the formation kinetics of this compound. Research has indicated that the formation of this compound is a relatively minor pathway in isolated rat hepatocytes. alljournals.cn

In studies with liver microsomes from different species, the kinetics of 4-hydroxycyclophosphamide formation, the precursor to this compound, have been determined. nih.gov These studies have shown considerable interspecies and intraspecies variability in the kinetic parameters, which would in turn affect the rate of this compound formation. nih.gov

The table below presents hypothetical data illustrating the formation of this compound in isolated rat hepatocytes over time.

| Time (minutes) | This compound Concentration (µM) |

| 0 | 0.0 |

| 15 | 1.2 |

| 30 | 2.5 |

| 60 | 4.8 |

| 120 | 8.9 |

The following table shows representative kinetic parameters for the formation of 4-hydroxycyclophosphamide, the precursor of this compound, in liver microsomes from different species. These values are illustrative and can vary significantly between studies.

| Species | Apparent KM (µM) | Vmax (pmol/min/mg protein) |

| Human | 150 | 500 |

| Rat | 250 | 800 |

| Mouse | 100 | 1200 |

Plasma and Urinary Excretion Profiles of this compound in Animal Models

The formation of this compound is a significant detoxification pathway for cyclophosphamide. ecronicon.net In preclinical animal models, the plasma and urinary excretion profiles of this compound have been studied to understand its pharmacokinetic behavior.

In mice, following intravenous injection of cyclophosphamide, a substantial portion is metabolized. An estimated 92% of the administered cyclophosphamide is hydroxylated to 4-hydroxycyclophosphamide. ecronicon.net Of this activated metabolite, a significant fraction, approximately 81%, is detoxified to this compound and carboxyphosphamide (B29615). ecronicon.net This indicates that the formation of this compound is a major metabolic route in mice. ecronicon.netscispace.com

Studies comparing the metabolism of cyclophosphamide and ifosfamide (B1674421) in mice using UPLC-ESI-QTOFMS-based metabolomics revealed that the ketonization metabolites of cyclophosphamide, including this compound, are present in higher concentrations in urine compared to those of ifosfamide. nih.gov This further supports the importance of this metabolic pathway for cyclophosphamide in this species. nih.gov

While specific quantitative data on the plasma and urinary concentrations of this compound across different time points in various animal models is not extensively detailed in the provided search results, the available information consistently points to this compound as a major, non-toxic urinary metabolite of cyclophosphamide in several species. nih.gov

The following table summarizes the key findings regarding the excretion of this compound in animal models:

| Animal Model | Key Findings Regarding this compound Excretion |

| Mice | A significant portion (part of the 81% detoxified from 4-hydroxycyclophosphamide) is converted to this compound and carboxyphosphamide. ecronicon.netscispace.com |

| Mice | Urinary concentrations of ketonization metabolites of cyclophosphamide are higher than those of ifosfamide. nih.gov |

| Various Species | This compound is a major, relatively non-toxic urinary metabolite. nih.gov |

Tissue and Organ-Specific Differences in this compound Metabolism

The metabolism of cyclophosphamide, including the formation of this compound, is not uniform across all tissues and organs. The liver is the primary site of cyclophosphamide activation to 4-hydroxycyclophosphamide, the precursor of this compound. nih.govwikipedia.org

Studies in rats have shown that after administration of radiolabeled cyclophosphamide, the liver and kidney exhibit the highest uptake of radioactivity, indicating significant metabolic activity in these organs. nih.gov While the liver is central to the initial activation, other tissues can also be involved in the subsequent metabolic steps. nih.gov

Research investigating the metabolism of cyclophosphamide in rat ovarian cells revealed that the conversion of cyclophosphamide to this compound and 4-hydroxycyclophosphamide was negligible. nih.gov This suggests that the ovary is not a primary site for the activation and subsequent detoxification of cyclophosphamide to this compound. nih.gov

The detoxification of 4-hydroxycyclophosphamide to this compound is an enzymatic process. ecronicon.net The distribution and activity of the enzymes responsible for this conversion will dictate the tissue-specific capacity for this compound formation. While the liver is a major site, the presence of these enzymes in other tissues could contribute to local detoxification.

The following table summarizes the tissue-specific findings related to this compound metabolism:

| Organ/Tissue | Metabolic Activity Related to this compound |

| Liver | Primary site of cyclophosphamide activation, the initial step before this compound formation. nih.govwikipedia.org |

| Kidney | Shows high uptake of cyclophosphamide metabolites, suggesting a role in metabolism and/or excretion. nih.gov |

| Ovary (Rat) | Negligible conversion of cyclophosphamide to this compound, indicating it is not a primary site of this metabolic pathway. nih.gov |

Mechanistic Research on the Inactivation Role of 4 Ketocyclophosphamide

Comparative Biological Activity Assessment of 4-Ketocyclophosphamide with Cytotoxic Cyclophosphamide (B585) Metabolites in Cellular Systems

Research has consistently demonstrated the low cytotoxicity of this compound in various cellular systems. fupress.net Early studies identified this compound as a major urinary metabolite of cyclophosphamide, but it exhibited low toxicity to Walker tumor cells in bioassay systems. fupress.net This lack of significant cytotoxic activity has been a recurring finding in subsequent research.

In contrast, the primary active metabolite of cyclophosphamide, phosphoramide (B1221513) mustard, is a potent DNA alkylating agent that directly cross-links DNA strands, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. fupress.netdrugbank.com Acrolein, another byproduct of cyclophosphamide metabolism, is also known to be reactive and cytotoxic, contributing to side effects like hemorrhagic cystitis. nih.gov The cytotoxic effects of cyclophosphamide are primarily attributed to these active metabolites, not this compound. xiahepublishing.commdpi.com

The comparative assessment of these metabolites reveals a clear functional divergence. While phosphoramide mustard and acrolein are responsible for the therapeutic and some toxic effects of cyclophosphamide, this compound represents a detoxification product. mdpi.comnih.gov Its formation is a key inactivation pathway that diverts the metabolic cascade away from the generation of cytotoxic agents. mdpi.com Pharmacokinetic studies in mice have shown that a significant portion of the activated cyclophosphamide is detoxified to this compound and carboxyphosphamide (B29615). scispace.com

Table 1: Comparative Cytotoxicity of Cyclophosphamide Metabolites

| Metabolite | Cytotoxic Activity | Primary Mechanism of Action |

| This compound | Low / Non-cytotoxic | Detoxification product |

| Phosphoramide Mustard | High | DNA alkylation, cross-linking |

| Acrolein | High | Reactive aldehyde, contributes to toxicity |

| Carboxyphosphamide | Low / Non-cytotoxic | Detoxification product |

This table provides a simplified overview of the relative cytotoxic activities and primary roles of key cyclophosphamide metabolites based on available research.

Molecular Basis for the Non-Cytotoxic Nature of this compound and its Derivatives

The non-cytotoxic nature of this compound stems from its chemical structure and the metabolic transformation that leads to its formation. Cyclophosphamide is a prodrug that requires hepatic activation by cytochrome P450 (CYP) enzymes to form 4-hydroxycyclophosphamide (B600793). drugbank.comresearchgate.net This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.net It is from aldophosphamide that the cytotoxic metabolite, phosphoramide mustard, is generated through β-elimination. researchgate.net

The formation of this compound occurs through the oxidation of 4-hydroxycyclophosphamide. mdpi.comnih.gov This enzymatic conversion permanently alters the molecule in a way that prevents the subsequent formation of the active alkylating species, phosphoramide mustard. The introduction of the keto group at the 4-position stabilizes the ring structure and eliminates the potential for the ring-opening and subsequent β-elimination that yields the cytotoxic components. fupress.net

Investigation of Factors Modulating the this compound Formation Pathway in Research Models

The rate of this compound formation is a critical determinant of cyclophosphamide's efficacy and can be influenced by several factors, including the activity of metabolizing enzymes.

Effects of Enzyme Inducers and Inhibitors on its Production Rate

The formation of this compound is intricately linked to the initial activation of cyclophosphamide by CYP enzymes, primarily CYP2B6, CYP2C19, and CYP3A4. drugbank.comnih.gov Therefore, substances that induce or inhibit these enzymes can indirectly affect the production of this compound by altering the availability of its precursor, 4-hydroxycyclophosphamide.

It is also important to consider the enzymes directly responsible for the oxidation of 4-hydroxycyclophosphamide to this compound, which include aldehyde oxidase. xiahepublishing.com While less studied in the context of drug interactions compared to CYPs, inhibitors or inducers of aldehyde oxidase could more directly modulate the rate of this compound formation. For instance, inhibition of aldehyde dehydrogenase, which is responsible for the formation of another inactive metabolite, carboxyphosphamide, has been shown to potentially increase 4-hydroxycyclophosphamide concentrations. nih.gov This could, in turn, make more substrate available for conversion to this compound.

Table 2: Examples of Enzyme Modulators and their Potential Effect on this compound Production

| Modulator Type | Example | Target Enzymes | Potential Effect on this compound Production |

| Inducer | Phenobarbital (B1680315), Dexamethasone (B1670325) | CYP2B6, CYP2C, CYP3A4 | Increased production (indirectly) |

| Inhibitor | (Various CYP inhibitors) | CYP2B6, CYP2C19, CYP3A4 | Decreased production (indirectly) |

This table illustrates the potential impact of enzyme modulators on the formation of this compound based on their effects on the broader cyclophosphamide metabolic pathway.

Influence of Genetic Polymorphisms in Metabolizing Enzymes on this compound Levels in Experimental Systems

Genetic variations in the genes encoding for cyclophosphamide-metabolizing enzymes can lead to significant inter-individual differences in drug metabolism, affecting the levels of various metabolites, including this compound.

Polymorphisms in CYP2B6 and CYP2C19 have been shown to influence the 4-hydroxylation of cyclophosphamide. uin-malang.ac.idnih.govresearchgate.net For example, certain single nucleotide polymorphisms (SNPs) in the CYP2B6 gene have been associated with decreased cyclophosphamide 4-hydroxylation, leading to lower levels of 4-hydroxycyclophosphamide. nih.gov This would consequently result in reduced formation of this compound. Conversely, other CYP2B6 variants, such as CYP2B6*6, have been linked to higher clearance of cyclophosphamide, which could lead to increased production of its metabolites. nih.gov

Similarly, genetic variations in aldehyde dehydrogenase (ALDH) enzymes, which are involved in the detoxification of aldophosphamide to carboxyphosphamide, could indirectly impact this compound levels. nih.gov A reduced function of ALDH could lead to an accumulation of aldophosphamide and its tautomer 4-hydroxycyclophosphamide, potentially shunting more of the metabolite towards the formation of this compound.

The study of these genetic polymorphisms is crucial for personalizing cyclophosphamide therapy, as they can help predict an individual's metabolic profile and their potential to either effectively activate the drug or preferentially detoxify it through pathways like the formation of this compound. uin-malang.ac.id

Advanced Methodologies and Analytical Techniques for the Study of 4 Ketocyclophosphamide

Chromatographic and Mass Spectrometric Methods for Quantitative Analysis in Biological Matrices

The accurate quantification of 4-ketocyclophosphamide in complex biological samples, such as urine and plasma, is predominantly achieved through the coupling of advanced chromatographic separation techniques with highly sensitive mass spectrometric detection. oup.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), form the backbone of analytical methods for this compound. researchgate.netnih.gov These techniques are adept at separating this compound from its parent compound, cyclophosphamide (B585), and other related metabolites within a single analytical run. nih.govresearchgate.net For instance, reversed-phase HPLC is a common approach, utilizing columns like C18 to achieve effective separation. oup.comresearchgate.net UPLC, with its use of smaller particle-sized columns, offers enhanced resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, resulting in sharper peaks and lower limits of detection. nih.gov The choice of mobile phase, often a mixture of an aqueous buffer (like formic acid or potassium phosphate) and an organic solvent (such as acetonitrile), is optimized to ensure efficient separation of the analytes. oup.comsci-hub.se

Sample preparation is a critical preceding step to chromatographic analysis. Techniques such as liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with C18 cartridges are employed to isolate and concentrate this compound and other target analytes from the biological matrix, thereby minimizing interference and enhancing detection sensitivity. oup.comresearchgate.netnih.gov

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

For highly specific and sensitive detection, HPLC or UPLC systems are commonly coupled with mass spectrometry (MS). Tandem mass spectrometry (MS/MS) is a particularly powerful technique for the quantitative analysis of this compound. researchgate.netresearchgate.net This approach, often utilizing a triple-quadrupole mass spectrometer, operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This allows for the specific detection and quantification of the target analyte even at very low concentrations by monitoring a specific precursor-to-product ion transition.

Electrospray ionization (ESI) is a frequently used ionization source that gently ionizes the analyte molecules, making them amenable to mass analysis. nih.gov For more in-depth structural elucidation and identification of unknown metabolites, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry are employed. sci-hub.senih.gov UPLC-ESI-QTOF-MS has been instrumental in profiling and identifying a wide array of cyclophosphamide metabolites, including novel ones, in biological samples. nih.gov

The combination of these advanced chromatographic and mass spectrometric methods provides the necessary accuracy, precision, and sensitivity for the quantitative determination of this compound in various biological matrices. oup.comresearchgate.net

Table 1: Performance Characteristics of an HPLC-MS/MS Method for this compound Quantification in Urine

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 1 ng/mL | oup.com |

| Recovery | 97-105% | oup.com |

In Vitro Experimental Models for Investigating this compound Metabolism

In vitro experimental systems are indispensable tools for dissecting the metabolic pathways leading to the formation of this compound and for identifying the enzymes involved.

Utilization of Isolated Cellular Systems (e.g., Rat Hepatocytes, Human Liver Microsomes)

Isolated cellular systems, such as primary hepatocytes from rats and human liver microsomes, are widely used to study the metabolism of cyclophosphamide. nih.govnih.gov Since the liver is the primary site of cyclophosphamide metabolism, these systems provide a relevant environment for investigating the formation of its metabolites, including this compound. ualg.ptresearchgate.net

Studies using primary rat hepatocytes have demonstrated the production of this compound. nih.gov Research has also shown that pretreatment of rats with enzyme inducers, such as Aroclor 1254, can significantly enhance the metabolism of cyclophosphamide, leading to altered concentrations of its metabolites in hepatocyte cultures. nih.gov For example, in one study, this compound was present in low concentrations in media from male rat hepatocytes but absent in media from pregnant rat hepatocytes, indicating sex- and physiological state-dependent differences in metabolism. nih.gov

Human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are also a cornerstone for in vitro metabolism studies. nih.govbioivt.com They have been used to investigate the kinetics of cyclophosphamide's conversion to its primary active metabolite, 4-hydroxycyclophosphamide (B600793), which is a direct precursor to this compound. nih.govresearchgate.net

Application of Subcellular Fractions and Enzyme Reconstitution Systems for Pathway Elucidation

To pinpoint the specific enzymes responsible for the formation of this compound, further refined in vitro systems are utilized. Subcellular fractions, beyond microsomes, and enzyme reconstitution systems allow for a more detailed investigation of metabolic pathways. The formation of this compound occurs via the oxidation of 4-hydroxycyclophosphamide. researchgate.net While the initial hydroxylation of cyclophosphamide is catalyzed by cytochrome P450 enzymes, the subsequent oxidation to this compound is carried out by alcohol and aldehyde dehydrogenases. researchgate.netecronicon.net

By using specific enzyme inhibitors or recombinant enzymes in these systems, researchers can identify the contribution of individual enzyme isoforms to the metabolic pathway. This detailed understanding of the enzymatic processes is crucial for predicting potential drug-drug interactions and inter-individual variability in cyclophosphamide metabolism.

In Vivo Animal Models for Comprehensive Pharmacokinetic and Metabolic Profiling

In vivo animal models, particularly rodents like rats and mice, are essential for a comprehensive understanding of the pharmacokinetics and metabolic profile of this compound under physiological conditions. scispace.comnih.gov These models allow researchers to study the absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide and its metabolites in a whole-organism context.

Pharmacokinetic studies in rats have been used to investigate how the modulation of metabolic pathways affects the plasma concentrations of cyclophosphamide metabolites. nih.gov For instance, pretreatment of rats with phenobarbital (B1680315), a P450 inducer, was shown to increase the peak plasma concentrations of 4-hydroxycyclophosphamide. nih.gov Conversely, the use of P450 inhibitors can selectively suppress certain metabolic pathways, thereby altering the profile of metabolites formed. nih.gov

Metabolomic profiling using techniques like UPLC-ESI-QTOF-MS in mice has enabled the identification and comparison of a wide range of cyclophosphamide metabolites in urine, providing a global view of its metabolic fate. nih.gov Such studies have revealed significant differences in the abundance of various metabolites. nih.gov Pharmacokinetic measurements in mice have also been used to determine the balance of cyclophosphamide metabolism, showing that a significant portion of the activated 4-hydroxycyclophosphamide is detoxified to this compound and carboxyphosphamide (B29615). scispace.com

Table 2: Key Findings from In Vivo Studies on this compound

| Animal Model | Key Finding | Reference |

|---|---|---|

| Mouse | Approximately 80% of activated 4-hydroxycyclophosphamide is detoxified to this compound and carboxyphosphamide. | scispace.com |

| Rat | Pretreatment with phenobarbital increases the peak plasma concentration of 4-hydroxycyclophosphamide, the precursor to this compound. | nih.gov |

Computational and Quantum Mechanical Approaches to Elucidate Reaction Mechanisms and Energy Profiles of this compound Pathways

Computational and quantum mechanical studies have become indispensable tools for unraveling the intricate reaction mechanisms and energy landscapes associated with the metabolic pathways of cyclophosphamide and its derivatives, including the formation of this compound. These theoretical approaches provide a molecular-level understanding that complements experimental findings, offering insights into transition states, reaction intermediates, and the thermodynamic and kinetic factors governing these transformations.

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for investigating the metabolism of cyclophosphamide. researchgate.netnih.gov DFT calculations allow for a detailed analysis of the energy profiles of the various metabolic steps, helping to identify the rate-limiting steps and the feasibility of different reaction pathways. researchgate.net For instance, computational studies have been employed to explore the initial hydroxylation of cyclophosphamide by cytochrome P450 enzymes, a critical activation step that precedes the formation of various metabolites. researchgate.netnih.gov These studies often consider different spin states, such as doublet and quartet spin states, to accurately model the reaction mechanism.

The primary metabolite, 4-hydroxycyclophosphamide, exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.netnih.gov The formation of this compound is a detoxification pathway that occurs via the oxidation of 4-hydroxycyclophosphamide. Quantum mechanical calculations can elucidate the energetics of this oxidation process, comparing it to the alternative pathway where aldophosphamide undergoes β-elimination to produce the therapeutically active phosphoramide (B1221513) mustard and the toxic byproduct acrolein. researchgate.netnih.gov

Ab initio quantum chemical calculations have also been utilized to understand the energy factors that influence the reactivity of cyclophosphamide metabolites. nih.gov These methods, while computationally more intensive than DFT, can provide benchmark-quality data on reaction energies and barriers. For example, ab initio studies have been used to investigate the alkylation of DNA by cyclophosphamide metabolites, shedding light on the fundamental mechanisms of its cytotoxic action. nih.gov

The insights gained from these computational investigations are crucial for a deeper understanding of the structure-activity relationships within the oxazaphosphorine class of compounds. By mapping the energy profiles of both the activation and deactivation pathways, researchers can better predict how structural modifications to the cyclophosphamide scaffold might influence its metabolic fate, efficacy, and toxicity. This knowledge is instrumental in the rational design of new analogs with improved therapeutic indices. researchgate.net

Detailed Research Findings from Computational Studies

Recent research employing DFT has provided a comprehensive analysis of the energy profiles describing the metabolic transformations of cyclophosphamide. researchgate.net One such study performed geometry optimizations using the B3LYP functional and the 6-311G* basis set within the Gaussian16 software package, incorporating an implicit water solvent model. researchgate.net The study calculated the free energy profiles for key reactions, including the cytochrome P450-mediated hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide. researchgate.net

The calculations revealed that the initial C-H hydroxylation of cyclophosphamide proceeds through a rate-determining hydrogen atom transfer (HAT) step, followed by an oxygen-rebound step to form 4-hydroxycyclophosphamide. researchgate.net The energy barriers for these steps were calculated for both high and low spin states, providing a detailed picture of the reaction mechanism. researchgate.net While specific energy values for the oxidation of 4-hydroxycyclophosphamide to this compound are part of a larger metabolic network, the focus of such studies is often on the competing pathways of bioactivation versus detoxification. The energy profile for the formation of this compound can be compared to the profile for the conversion of 4-hydroxycyclophosphamide to aldophosphamide and its subsequent decomposition.

The table below presents a representative summary of calculated energetic parameters for key metabolic steps related to cyclophosphamide, based on the types of data generated in computational studies.

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Cyclophosphamide → 4-Hydroxycyclophosphamide (HAT) | DFT (B3LYP) | 15.2 | -5.8 |

| 4-Hydroxycyclophosphamide ⇌ Aldophosphamide | DFT (B3LYP) | 8.5 | 2.1 |

| 4-Hydroxycyclophosphamide → this compound | DFT (B3LYP) | 12.1 | -10.3 |

| Aldophosphamide → Phosphoramide Mustard + Acrolein | DFT (B3LYP) | 18.7 | -25.4 |

This table is for illustrative purposes and synthesizes representative data from computational chemistry literature on cyclophosphamide metabolism. Actual values may vary based on the specific computational model and level of theory used.

These computational approaches provide a quantitative framework for understanding the complex interplay of reactions in cyclophosphamide metabolism. The calculated energy barriers and reaction energies help to rationalize the observed distribution of metabolites and provide a basis for predicting the effects of structural modifications on the drug's metabolic profile. researchgate.net

Future Research Directions and Unanswered Questions Regarding 4 Ketocyclophosphamide

Deeper Elucidation of Specific Enzymatic Systems Beyond Cytochrome P450 for 4-Ketocyclophosphamide Formation

The formation of this compound is a crucial step in the detoxification of cyclophosphamide (B585). While the initial activation of cyclophosphamide to 4-hydroxycyclophosphamide (B600793) is well-documented to be mediated by the cytochrome P450 (CYP) enzyme system, the subsequent conversion to this compound involves other enzymatic pathways that require more in-depth investigation. ashpublications.orgnih.govuu.nl The primary candidates for this biotransformation are alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net

Research indicates that 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide (B1666838). nih.govresearchgate.net Both of these intermediates can be shunted down a detoxification pathway. One major route is the oxidation of aldophosphamide by ALDHs—specifically ALDH1A1, and to a lesser extent ALDH3A1 and ALDH5A1—to the inactive metabolite carboxyphosphamide (B29615). pharmgkb.org Concurrently, 4-hydroxycyclophosphamide can be oxidized to form this compound. researchgate.net This detoxification reaction is catalyzed by ADHs and ALDHs. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for cyclophosphamide metabolism explicitly includes various ADH isozymes in the conversion process leading to this compound. genome.jpgenome.jp

Future research should focus on identifying the specific human ADH and ALDH isozymes responsible for this conversion and characterizing their kinetics. Understanding the tissue distribution and expression levels of these enzymes could explain inter-individual variability in cyclophosphamide metabolism and toxicity. nih.gov For instance, studies in children have already pointed to a high degree of inter-patient variation in metabolism. nih.gov Investigating the contribution of cytosolic fractions, which are rich in these dehydrogenases, versus microsomal fractions in forming this compound would provide a clearer picture of the cellular location of this critical detoxification step. bioivt.com

Table 1: Key Enzymatic Systems in this compound Formation

| Enzyme Family | Specific Isozymes (Putative) | Role in Cyclophosphamide Metabolism |

| Alcohol Dehydrogenase (ADH) | Various isozymes | Catalyzes the oxidation of 4-hydroxycyclophosphamide to this compound. nih.govresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1, ALDH5A1 | Primarily oxidizes aldophosphamide to carboxyphosphamide; also implicated in this compound formation. nih.govpharmgkb.org |

| Cytochrome P450 (CYP) | CYP2B6, CYP3A4, CYP2C9, etc. | Initial activation of cyclophosphamide to 4-hydroxycyclophosphamide. ashpublications.orgpharmgkb.org |

Detailed Investigation of Stereoselective Differences in this compound Formation and its Implications for Overall Cyclophosphamide Disposition

Cyclophosphamide is a chiral molecule administered as a racemic mixture of two enantiomers, (S)-cyclophosphamide and (R)-cyclophosphamide. The stereochemistry of the parent compound significantly influences its metabolism and subsequent pharmacological activity. The initial 4-hydroxylation by CYP enzymes is stereoselective, with CYP2B6 preferentially metabolizing the (S)-enantiomer, which is associated with greater therapeutic efficacy.

However, the stereoselectivity of the subsequent detoxification pathways, including the formation of this compound, is not well understood. It is plausible that the enzymes responsible for oxidizing 4-hydroxycyclophosphamide to this compound also exhibit stereospecificity. The two enantiomers of 4-hydroxycyclophosphamide could be metabolized at different rates, leading to a shift in the enantiomeric composition of the active metabolites.

Future research must address this knowledge gap by:

Developing stereospecific assays to quantify the individual enantiomers of this compound and its precursor, 4-hydroxycyclophosphamide.

Utilizing recombinant human enzymes (e.g., specific ADH and ALDH isozymes) to determine the enantioselectivity of this compound formation in vitro.

A thorough understanding of these stereoselective differences will be critical for interpreting pharmacokinetic data and could inform the development of enantiomerically pure cyclophosphamide analogs with improved therapeutic profiles.

Development of Improved Research Tools and Reference Standards for this compound Metabolite Studies

A significant barrier to advancing the study of this compound is the limited availability of high-quality research tools, particularly certified reference standards. Accurate quantification and identification of metabolites are fundamental to pharmacokinetic and metabolic studies.

Currently, the synthesis of cyclophosphamide metabolites like this compound can be complex and resource-intensive. nih.gov While methods using enzymes like peroxygenase from Marasmius rotula have been explored for producing metabolites for toxicological studies, these are not yet standard practice. nih.gov

To facilitate more robust research, the following are needed:

Certified Reference Standards: The development and commercial availability of a high-purity, stable, and well-characterized this compound standard (CAS No. 27046-19-1) are paramount. ubc.ca This will enable accurate calibration of analytical instruments and ensure the reproducibility of results across different laboratories.

Advanced Analytical Methods: The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of cyclophosphamide and its key metabolites, including this compound, in various biological matrices (plasma, urine, tissue homogenates).

Monoclonal Antibodies: Generation of specific monoclonal antibodies against this compound could enable the development of immunoassays for rapid and high-throughput screening.

Impact of Specific Experimental Conditions and Disease States on this compound Formation in Research Models

The formation of this compound can be influenced by a variety of factors, including experimental conditions and the underlying physiological state of the organism. In vitro studies using subcellular fractions like liver microsomes and S9 fractions are invaluable for dissecting metabolic pathways. bioivt.comthermofisher.com However, the choice of experimental system and cofactors can significantly alter outcomes. For example, the relative activity of microsomal (CYP-dependent) versus cytosolic (ADH/ALDH-dependent) enzymes can be modulated by the inclusion of specific cofactors like NADPH for CYPs and NAD+ for dehydrogenases. bioivt.comscispace.com

Furthermore, disease states, particularly those affecting the liver where the bulk of cyclophosphamide metabolism occurs, can have a profound impact. Liver disease could alter the expression and activity of both CYP enzymes and the dehydrogenases involved in this compound formation.

Key research questions to be addressed include:

How do different in vitro models (e.g., hepatocytes, microsomes, S9 fractions, recombinant enzymes) compare in their ability to predict in vivo this compound formation?

What is the effect of liver diseases (e.g., cirrhosis, hepatitis) on the expression of ADH and ALDH isozymes and, consequently, on the rate of this compound production?

Do co-administered drugs that induce or inhibit ADHs or ALDHs alter the metabolic fate of cyclophosphamide, shifting the balance between activation and detoxification pathways? For instance, studies in children have shown that dexamethasone (B1670325) pretreatment is strongly associated with the presence of this compound in plasma. nih.gov

Table 2: Factors Influencing this compound Formation

| Factor | Potential Impact | Research Focus |

| Experimental Model | Varying enzyme content (microsomes vs. cytosol) can alter observed metabolic pathways. bioivt.com | Comparative studies across different in vitro systems to validate findings. |

| Cofactor Availability | Presence of NADPH, NAD+, etc., determines the activity of specific enzyme classes. bioivt.comscispace.com | Optimization of assay conditions to reflect physiological states. |

| Disease State | Liver impairment can reduce the activity of metabolic enzymes. | Studies in animal models of liver disease and analysis of patient samples. |

| Co-medications | Drugs may induce or inhibit enzymes responsible for this compound formation. nih.gov | Investigation of drug-drug interactions affecting the cyclophosphamide metabolic pathway. |

Strategies for the Design of Novel Oxazaphosphorine Analogs Aimed at Modulating (Reducing) this compound Formation

While this compound is considered an inactive, detoxification product, modulating its formation could be a strategic approach to optimizing the therapeutic index of oxazaphosphorine drugs. If the goal is to maximize the concentration of the active alkylating species, phosphoramide (B1221513) mustard, then reducing the flux through detoxification pathways, including the formation of this compound and carboxyphosphamide, would be desirable.

Strategies for designing novel oxazaphosphorine analogs could focus on:

Structural Modifications at the C4 Position: Introducing chemical modifications at the C4 position of the oxazaphosphorine ring could hinder its oxidation by ADH/ALDH enzymes. For example, the introduction of a methyl group, as in 4-methylcyclophosphamide, has been studied, though its primary effect is on the release of the active mustard. scispace.com Further exploration of different substituents could sterically block the enzymatic conversion to the 4-keto derivative.

Altering Electronic Properties: Modifying the electronic properties of the ring structure could make the 4-hydroxy intermediate a poorer substrate for the dehydrogenases responsible for its oxidation.

Prodrug Approaches: Designing prodrugs of cyclophosphamide that are selectively activated in tumor tissue could bypass some of the hepatic metabolism that leads to extensive detoxification.

Q & A

Q. How to design in vivo studies correlating this compound levels with CPA efficacy/toxicity?

- Methodological Answer : Use timed urine collections in CPA-treated animal models (e.g., mice) to track 4-Keto-CPA excretion kinetics. Pair this with histopathological assessment of target tissues (e.g., bladder for acrolein toxicity) and ALDH activity assays. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to link metabolite ratios (4-Keto-CPA/4-OH-CPA) to therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。